molecular formula C21H25ClN2O3 B2607922 4-((benzyloxy)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1251563-49-1

4-((benzyloxy)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2607922
CAS No.: 1251563-49-1
M. Wt: 388.89
InChI Key: PQEWGVIECODZGG-UHFFFAOYSA-N
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Description

4-((benzyloxy)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide is a synthetic small molecule belonging to the class of piperidine carboxamides. This compound is designed for research applications and is not intended for diagnostic or therapeutic use. Structural Features and Research Relevance: The molecular structure incorporates a piperidine ring, a common pharmacophore in medicinal chemistry, substituted with a benzyloxymethyl group which can influence the compound's lipophilicity and metabolic stability . The aniline moiety, featuring a 5-chloro-2-methoxyphenyl group, is a structural element found in compounds investigated for modulating various biological targets . Piperidine derivatives have demonstrated significant research value across multiple fields, serving as key scaffolds in the development of receptor antagonists and enzyme inhibitors for infectious diseases . Handling and Compliance: This product is strictly for research use in a controlled laboratory setting. It is not intended for personal, cosmetic, or human consumption of any kind. All handling and experimentation must be performed by qualified technical persons. Please refer to the Safety Data Sheet (SDS) for proper handling procedures.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-26-20-8-7-18(22)13-19(20)23-21(25)24-11-9-17(10-12-24)15-27-14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEWGVIECODZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares key structural features of the target compound with analogs from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Reference
4-((benzyloxy)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide Piperidine-carboxamide 4-(benzyloxy)methyl; N-linked 5-chloro-2-methoxyphenyl ~410 (calculated) N/A
4-(5-chloro-2-oxo-benzimidazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide Piperidine-carboxamide 4-benzimidazolone; N-linked 4-methylphenyl 404.08
2-amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide Propanamide Benzyloxymethyl-imidazole; thiazol-2-yl Not reported
(R)-N-(3-(7-methyl-1H-indazol-5-yl)-...)piperidine-1-carboxamide hydrochloride Piperidine-carboxamide Complex indazol-piperazine; multiple aromatic substituents 675.28 (HCl salt)

*Molecular weight for the target compound is calculated based on its formula (C₂₁H₂₃ClN₂O₃).

Key Observations:

  • The target compound shares a piperidine-carboxamide backbone with compounds in and but differs in substituent patterns. The benzyloxymethyl group distinguishes it from the benzimidazolone in and the indazol-piperazine in .
  • The 5-chloro-2-methoxyphenyl group provides a unique electronic profile compared to the 4-methylphenyl in or the thiazol-2-yl in .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzyloxymethyl group likely increases logP compared to the benzimidazolone in but may reduce solubility.
  • Electron-Withdrawing Effects : The 5-chloro and 2-methoxy groups on the aryl ring could enhance stability and influence receptor binding compared to analogs with methyl or nitro substituents (e.g., ).

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